molecular formula C7H5N3O B050786 Pyrido[3,2-d]pyrimidin-2(1H)-one CAS No. 116598-88-0

Pyrido[3,2-d]pyrimidin-2(1H)-one

Cat. No. B050786
M. Wt: 147.13 g/mol
InChI Key: IAAQUOVTPAMQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a fused pyrimidine derivative that exhibits unique biological properties, making it an attractive molecule for scientific research.

Mechanism Of Action

The mechanism of action of pyrido[3,2-d]pyrimidin-2(1H)-one is not fully understood, although it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

Pyrido[3,2-d]pyrimidin-2(1H)-one exhibits a range of biochemical and physiological effects that make it an attractive molecule for scientific research. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of tyrosine kinases and topoisomerases.

Advantages And Limitations For Lab Experiments

Pyrido[3,2-d]pyrimidin-2(1H)-one has several advantages for lab experiments, including its unique biological properties and ease of synthesis. However, there are also some limitations to its use in the lab. For example, it may be difficult to obtain pure samples of the compound, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on pyrido[3,2-d]pyrimidin-2(1H)-one. One area of research is the development of new synthesis methods for the compound, which may allow for the creation of new derivatives with enhanced biological activities. Another area of research is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the compound's biochemical and physiological effects may help to identify new applications for the molecule in various fields of science.
Conclusion
Pyrido[3,2-d]pyrimidin-2(1H)-one is a unique heterocyclic compound that exhibits a range of biological properties, making it an attractive molecule for scientific research. It can be synthesized through various methods and has potential applications in medicinal chemistry, biochemistry, and pharmacology. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways. Further research on pyrido[3,2-d]pyrimidin-2(1H)-one may lead to the development of new drugs for the treatment of various diseases and the identification of new applications for the molecule in various fields of science.

Scientific Research Applications

Pyrido[3,2-d]pyrimidin-2(1H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It exhibits a range of biological activities, including anti-inflammatory, antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases.

properties

CAS RN

116598-88-0

Product Name

Pyrido[3,2-d]pyrimidin-2(1H)-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1H-pyrido[3,2-d]pyrimidin-2-one

InChI

InChI=1S/C7H5N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-4H,(H,9,10,11)

InChI Key

IAAQUOVTPAMQCR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC(=O)N2)N=C1

Canonical SMILES

C1=CC2=C(C=NC(=O)N2)N=C1

synonyms

Pyrido[3,2-d]pyrimidin-2-ol (6CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Substituted dialkyl methylenemalonate of general formula A can be reacted with S-methylisothiouronium sulfate in the presence of appropriate bases in ethanol at reflux to give B. Compounds B can be converted to phenols C by reaction with benzoyl peroxide in the presence of appropriate bases in refluxing carbon tetrachloride or other solvents (for example dioxane). Treatment of compounds C with POCl3 at reflux produces chloropyrimidines D, which are coupled with appropriate anilines in the presence of bases in DMF at a temperature between 50° C. and 120° C. Pyrimidine esters E are converted to amides using a two-step sequence (hydrolysis and amide formation). Reaction of amides G with lithiumhexamethyldisilazane in DMF at a temperature between 100° C. and 140° C. gives pyrido[4,3-d]pyrimidin-5(6H)-one derivatives H. Alternatively, compounds H can be prepared by reaction of compounds G with DMF-DMA in DMF at a temperature between 80° C. and 120° C. followed by refluxing the resulting enamine in acetic acid. Oxidation of the sulfide of compounds H with oxidation reagents (i.e. mCPBA, H2O2-TFA) followed by displacement of the sulfone with appropriate amines and deprotection produce desired pyrimidopyridone analogs I.
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